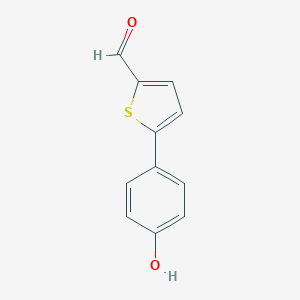

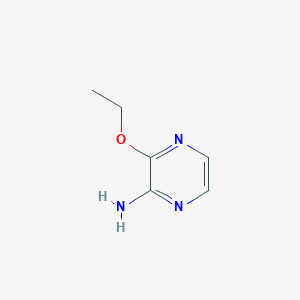

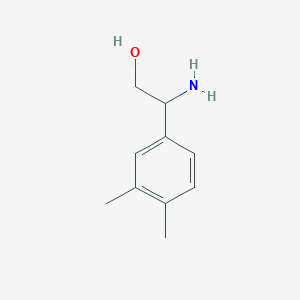

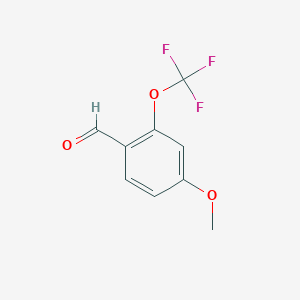

2-Amino-2-(3,4-dimethylphenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

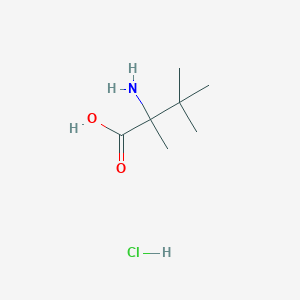

“2-Amino-2-(3,4-dimethylphenyl)ethanol” is a unique chemical compound with the empirical formula C10H15NO and a molecular weight of 165.23 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of “this compound” is Cc1ccc(cc1C)C(N)CO . This represents the molecular structure of the compound.It has a molecular weight of 165.24 and is stored at room temperature .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

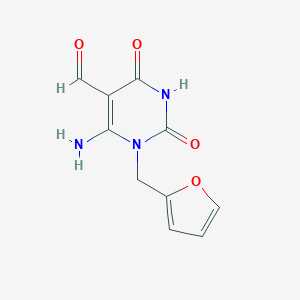

Synthesis of Derivatives

2-Amino-2-(3,4-dimethylphenyl)ethanol has been utilized in the synthesis of various derivatives. For instance, Noubade et al. (2009) explored the synthesis of n-anthranilic acid derivatives involving reactions with 2-[(2, 3-dimethylphenyl) amino] benzocarbohydrazide (Noubade, Prasad, Kumar, & Udupi, 2009).

Formation of Indoles

Tanaka et al. (1989) demonstrated that 2-(2,6-Diaminophenyl)ethanol can be converted to 4-hydroxyindoline and 4-aminoindoline under certain conditions, showcasing its potential in the formation of complex organic compounds (Tanaka, Yasuo, Takao, & Torii, 1989).

Crystal Structure Analysis

Toda et al. (1985) studied the crystal structures of molecular complexes involving 2,5-bis(2,4-dimethylphenyl)hydroquinone and ethanol, which provides insights into the behavior of similar molecular structures in crystalline forms (Toda, Tanaka, & Mak, 1985).

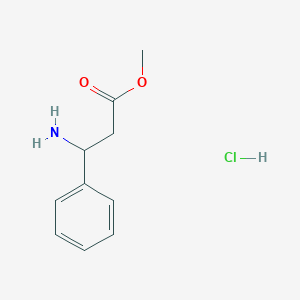

Peptide Chemistry

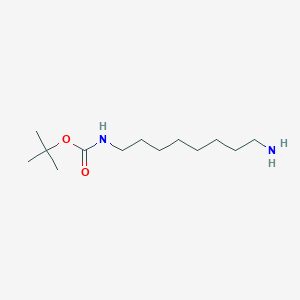

In peptide chemistry, the 2-(diphenylphosphino) ethyl group, related to this compound, has been used as a carboxyl-protecting group, highlighting its potential in biochemical applications (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Biological and Environmental Applications

Synthesis of Ligands and Complexes

The compound has been involved in the synthesis of new vic-Dioxime ligands and their metal complexes, indicating its role in coordination chemistry and potential applications in material science (Batı, Taş, & Macit, 1998).

Plant-mediated Reduction

In a study by Pavoković et al. (2017), 1-(3,4-dimethylphenyl)ethanol was synthesized using plants as biocatalysts, demonstrating an environmentally friendly approach to produce chiral alcohols, which are important in drug synthesis (Pavoković et al., 2017).

Spectrophotometric Analysis

The compound's derivatives have been used in developing modified spectrophotometric methods for analyzing plant tissue, soils, and water samples, indicating its relevance in environmental chemistry (Elton-Bott, 1977).

Safety and Hazards

The safety data sheet for “2-Amino-2-(3,4-dimethylphenyl)ethanol” suggests avoiding dust formation and avoiding breathing mist, gas, or vapors . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting .

Propriétés

IUPAC Name |

2-amino-2-(3,4-dimethylphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-3-4-9(5-8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQAORATDQNBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CO)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)

![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)

![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)